molecular formula C27H29N3O2S B394710 N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE

Cat. No.: B394710
M. Wt: 459.6g/mol
InChI Key: CJMAMLQZXFUDCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound with a molecular weight of 459.60306 g/mol . This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a cyclopenta[b]thiophene ring, and a methylbenzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE involves several steps. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

Comparison with Similar Compounds

N-[3-(4-BENZYLPIPERAZINE-1-CARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]-4-METHYLBENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H29N3O2S

Molecular Weight

459.6g/mol

IUPAC Name

N-[3-(4-benzylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-methylbenzamide

InChI

InChI=1S/C27H29N3O2S/c1-19-10-12-21(13-11-19)25(31)28-26-24(22-8-5-9-23(22)33-26)27(32)30-16-14-29(15-17-30)18-20-6-3-2-4-7-20/h2-4,6-7,10-13H,5,8-9,14-18H2,1H3,(H,28,31)

InChI Key

CJMAMLQZXFUDCE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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